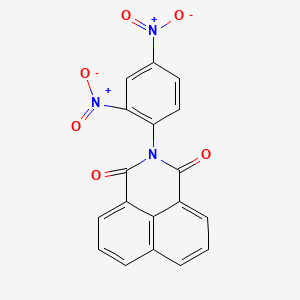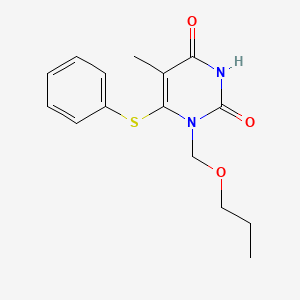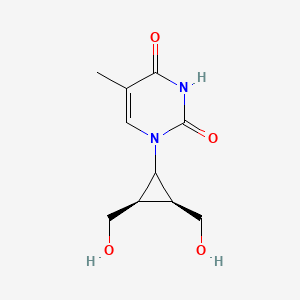
1-(t-2,t-3-Dihydroxymethyl-r-1-cyclopropyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxycyclopropylpropylamine (2,3-diOHCH2CyPrT) is a compound with the molecular formula C10H14N2O4. It contains a three-membered cyclopropyl ring and two hydroxyl groups, making it a unique structure in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxycyclopropylpropylamine typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate alkene followed by functional group modifications to introduce the hydroxyl and amine groups. The reaction conditions often require the use of catalysts such as silica nanoparticles, which have shown exceptional catalytic activity in similar reactions . The process is usually carried out under solvent-free conditions to enhance environmental sustainability.
Industrial Production Methods
Industrial production of 2,3-dihydroxycyclopropylpropylamine may involve large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
2,3-Dihydroxycyclopropylpropylamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, secondary alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,3-Dihydroxycyclopropylpropylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3-dihydroxycyclopropylpropylamine involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
2,3-Dihydroxypropylamine: Similar structure but lacks the cyclopropyl ring.
Cyclopropylamine: Contains the cyclopropyl ring but lacks the hydroxyl groups.
2,3-Dihydroxycyclopropylmethane: Similar structure but with a different alkyl chain length.
Uniqueness
2,3-Dihydroxycyclopropylpropylamine is unique due to the presence of both the cyclopropyl ring and the hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .
特性
CAS番号 |
132487-15-1 |
|---|---|
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC名 |
1-[(2S,3R)-2,3-bis(hydroxymethyl)cyclopropyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-5-2-12(10(16)11-9(5)15)8-6(3-13)7(8)4-14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7+,8? |
InChIキー |
XESNPUIEMJHYRT-DHBOJHSNSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)C2[C@@H]([C@@H]2CO)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C2CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


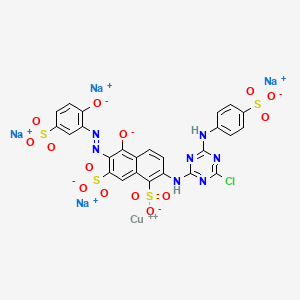
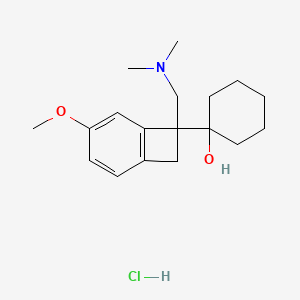
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
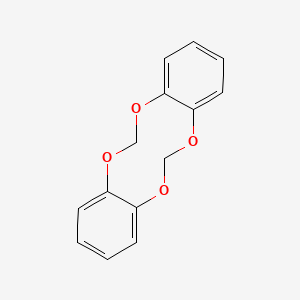
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)


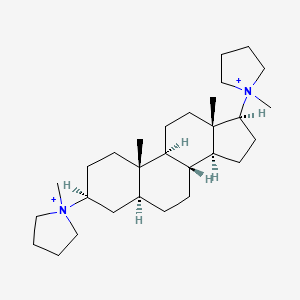
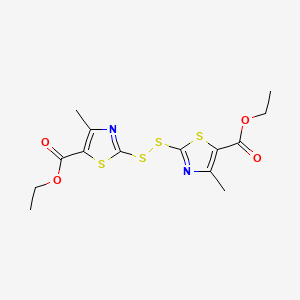
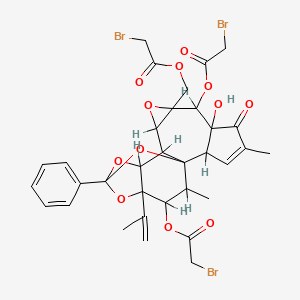
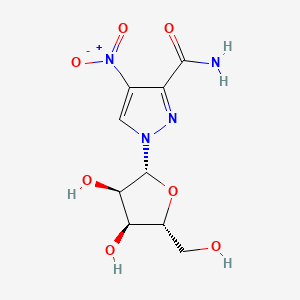
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
